

Application Notes and Protocols for In-Vitro Efficacy Testing of BMS-394136

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-394136

Cat. No.: B606231

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] This current plays a significant role in the repolarization of the atrial action potential.[2][3][4] Due to its atrial-specific expression, the Kv1.5 channel is a promising target for the development of drugs to treat atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmia.[2][5][6] **BMS-394136** has been shown to dose-dependently prolong the atrial effective refractory period (AERP) and action potential duration (APD) without significantly affecting the ventricular effective refractory period (VERP).[1][7]

These application notes provide detailed protocols for in-vitro assays designed to test the efficacy of **BMS-394136**. The described methods include a whole-cell patch-clamp assay to determine the half-maximal inhibitory concentration (IC50) against the Kv1.5 channel and an action potential duration assay using isolated atrial myocytes to assess the compound's functional effect on atrial electrophysiology.

Data Presentation

Table 1: In-Vitro Potency of BMS-394136

Parameter	Species	Assay System	Value	Reference
IC50	Human	Recombinant hKv1.5	0.05 μ M	[1]

Table 2: In-Vivo Electrophysiological Effects of BMS-394136

Species	Dose (mg/kg)	Change in Atrial Effective Refractory Period (AERP) (ms)	Change in Atrial Action Potential Duration at 50% Repolarization (APD50) (ms)	Reference
Dog	0.3	1 \pm 1	98 \pm 41 to 109 \pm 38 (at 0.3 μ M)	[7]
1.0	9 \pm 4	-	[7]	
3.0	14 \pm 3	-	[7]	
10.0	25 \pm 6	-	[7]	
Rabbit	0.3	5 \pm 3	13 \pm 4 to 36 \pm 5 (at 0.3 μ M)	[7]
1.0	17 \pm 2	-	[7]	
3.0	20 \pm 2	-	[7]	
10.0	34 \pm 2*	-	[7]	

*p<0.05

Experimental Protocols

Protocol 1: Determination of BMS-394136 IC50 for Kv1.5 using Whole-Cell Patch-Clamp

Objective: To determine the concentration of **BMS-394136** that inhibits 50% of the I_{Kur} current conducted by Kv1.5 channels.

Materials:

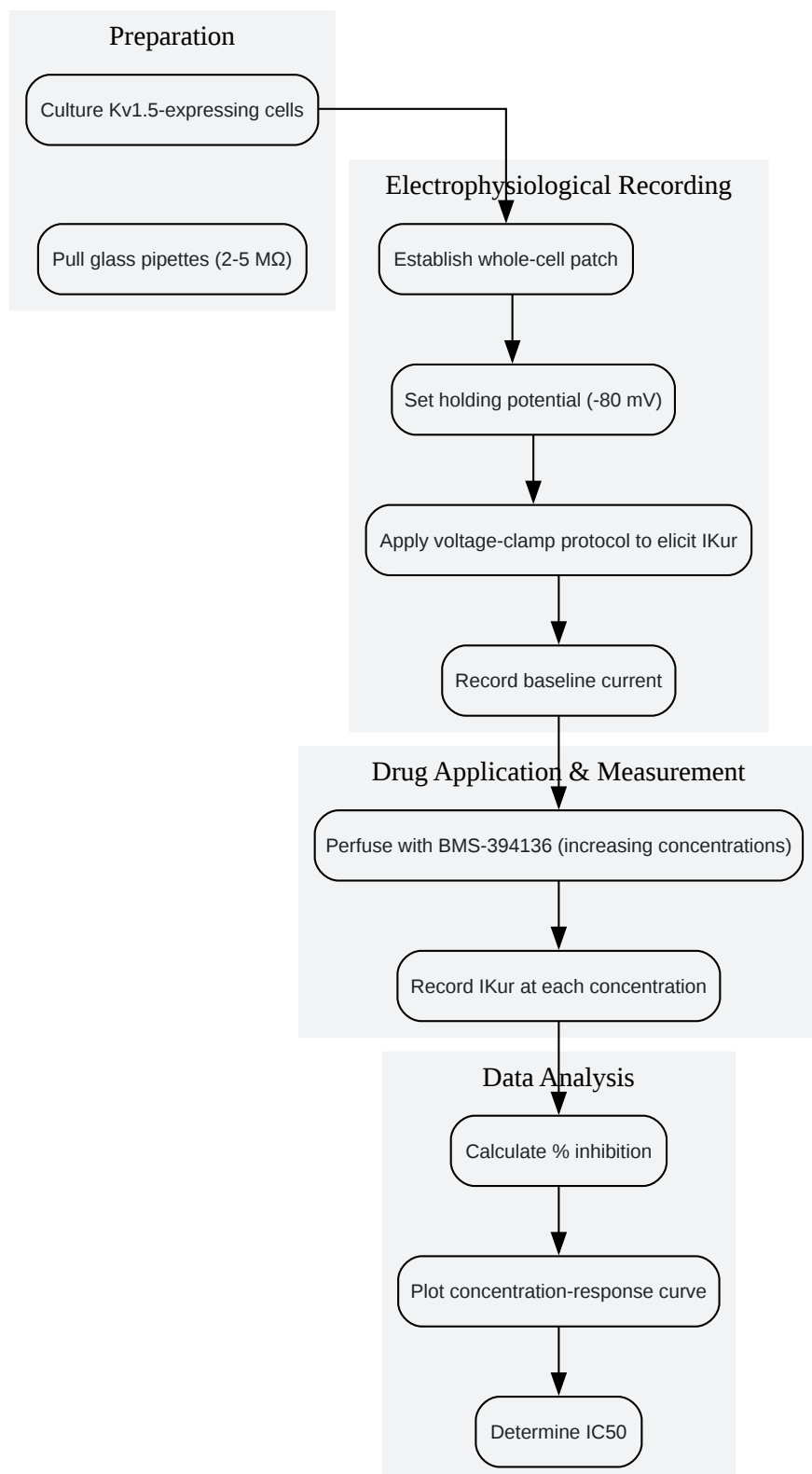
- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing human Kv1.5.
- Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin).
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.[\[8\]](#)
- Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 MgATP, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.[\[8\]](#)
- **BMS-394136** Stock Solution: 10 mM in DMSO.
- Patch-clamp rig: Amplifier, digitizer, microscope, and micromanipulators.
- Borosilicate glass capillaries.

Procedure:

- Cell Preparation:
 - Culture the Kv1.5-expressing cells at 37°C in a humidified atmosphere with 5% CO₂.
 - Passage the cells when they reach 80-90% confluency.
 - For electrophysiological recordings, seed the cells onto glass coverslips in 35 mm dishes.
- Pipette Preparation:
 - Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

- Recording:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Establish a whole-cell patch-clamp configuration on a single, isolated cell.
 - Hold the cell at a membrane potential of -80 mV.
 - Apply a voltage-clamp protocol to elicit I_{Kur} . A typical protocol consists of a depolarizing step to +40 mV for 200-500 ms.
 - Record the baseline I_{Kur} current.
- Drug Application:
 - Prepare serial dilutions of **BMS-394136** in the external solution to achieve final concentrations ranging from 0.1 nM to 10 μ M. Ensure the final DMSO concentration is $\leq 0.1\%$.
 - Perfuse the cell with the lowest concentration of **BMS-394136** for 2-3 minutes to allow for equilibration.
 - Record the I_{Kur} current in the presence of the drug.
 - Repeat the perfusion and recording for each concentration of **BMS-394136**, moving from the lowest to the highest concentration.
- Data Analysis:
 - Measure the peak outward current at the end of the depolarizing step for each concentration.
 - Calculate the percentage of current inhibition for each concentration relative to the baseline current.
 - Plot the percentage of inhibition against the logarithm of the **BMS-394136** concentration.

- Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.



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Workflow for IC50 determination of **BMS-394136** on Kv1.5.

Protocol 2: Measurement of Atrial Action Potential Duration

Objective: To evaluate the effect of **BMS-394136** on the action potential duration of isolated primary atrial myocytes.

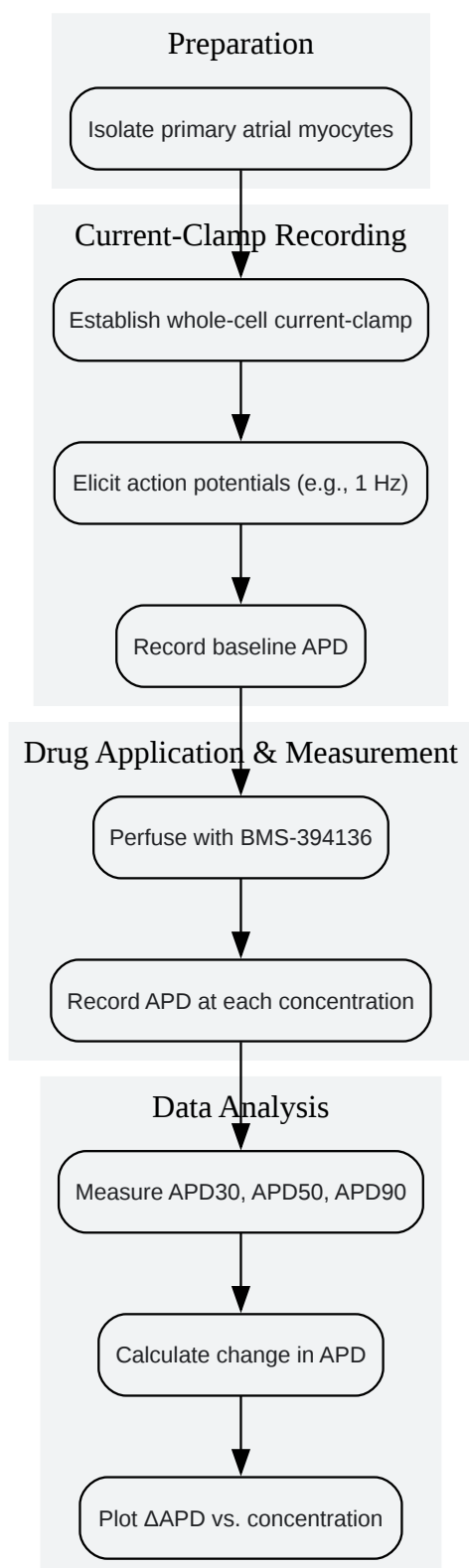
Materials:

- Primary Atrial Myocytes: Isolated from rabbit or canine hearts.
- Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.
- Internal Solution (as in Protocol 1).
- **BMS-394136** Stock Solution: 10 mM in DMSO.
- Current-clamp recording setup.

Procedure:

- Myocyte Isolation:
 - Isolate single atrial myocytes from the desired species using established enzymatic digestion protocols.
- Recording:
 - Transfer isolated myocytes to a recording chamber and perfuse with Tyrode's solution.
 - Establish a whole-cell current-clamp configuration.
 - Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action potential.
 - Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

- Drug Application:
 - Prepare dilutions of **BMS-394136** in Tyrode's solution at desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10 μ M).
 - Perfuse the myocyte with the lowest concentration of **BMS-394136**.
 - After 5-10 minutes of equilibration, record action potentials at the same pacing frequency.
 - Repeat for each concentration.
- Data Analysis:
 - Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, and APD90).
 - Calculate the change in APD at each concentration compared to baseline.
 - Plot the change in APD against the **BMS-394136** concentration.



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Workflow for atrial action potential duration assay.

Mechanism of Action Visualization

The primary mechanism of action of **BMS-394136** is the inhibition of the IK_{ur} current, which is carried by Kv1.5 channels. This inhibition leads to a prolongation of the atrial action potential, which in turn increases the effective refractory period of atrial tissue.



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Mechanism of action of **BMS-394136**.

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